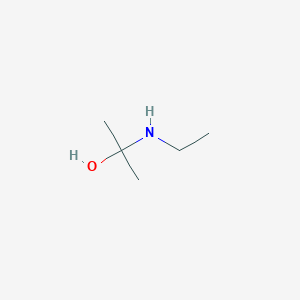
2-(Ethylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylamino)propan-2-ol is an organic compound with the molecular formula C5H13NO. It is a clear, colorless liquid with a molecular weight of 103.16 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Ethylamino)propan-2-ol can be synthesized through several methods. One common method involves the reaction of ethylamine with propylene oxide. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the process. The reaction can be represented as follows:
C2H5NH2 + CH3CHCH2O → C5H13NO
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
2-(Ethylamino)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Industry: The compound is used in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)propan-2-ol involves its interaction with specific molecular targets, such as adrenergic receptors. The compound acts as an antagonist, blocking the action of endogenous ligands and preventing the activation of these receptors. This leads to various physiological effects, including the modulation of cardiovascular functions and neurotransmission.
Comparison with Similar Compounds
2-(Ethylamino)propan-2-ol can be compared with other similar compounds, such as:
1-(Ethylamino)propan-2-ol: Similar structure but different positional isomer.
2-(Methylamino)propan-2-ol: Similar structure with a methyl group instead of an ethyl group.
2-(Isopropylamino)propan-2-ol: Similar structure with an isopropyl group instead of an ethyl group.
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to act as an adrenergic receptor antagonist makes it valuable in pharmaceutical research and development.
Properties
CAS No. |
189882-04-0 |
|---|---|
Molecular Formula |
C5H13NO |
Molecular Weight |
103.16 g/mol |
IUPAC Name |
2-(ethylamino)propan-2-ol |
InChI |
InChI=1S/C5H13NO/c1-4-6-5(2,3)7/h6-7H,4H2,1-3H3 |
InChI Key |
HZLYGAQNCRJBDT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















